2-nitro-N-(piperidin-1-yl)pyridin-3-amine
Overview
Description
2-nitro-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that contains both a piperidine and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperidine moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the nitration of 3-aminopyridine to form 2-nitro-3-aminopyridine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization techniques can help in identifying the best reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Reduction: 2-amino-N-(piperidin-1-yl)pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
2-nitro-N-(piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity to its targets, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(morpholin-4-yl)pyridin-3-amine: Similar structure but with a morpholine ring instead of piperidine.
2-nitro-N-(pyrrolidin-1-yl)pyridin-3-amine: Contains a pyrrolidine ring instead of piperidine.
2-nitro-N-(azepan-1-yl)pyridin-3-amine: Features an azepane ring instead of piperidine.
Uniqueness
2-nitro-N-(piperidin-1-yl)pyridin-3-amine is unique due to the combination of the nitro group and the piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-nitro-N-piperidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)10-9(5-4-6-11-10)12-13-7-2-1-3-8-13/h4-6,12H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJVOSWDJOIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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